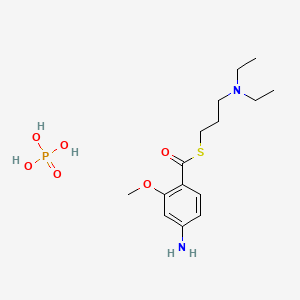
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate: is a complex organic compound with the molecular formula C15-H24-N2-O2-S.H3-O4-P and a molecular weight of 394.47 g/mol . This compound is known for its unique chemical structure, which includes an anisic acid moiety, an aminothio group, and a diethylamino propyl ester, all bonded to a hydrogen phosphate group.
Preparation Methods
The synthesis of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves several steps:
Starting Material: The synthesis begins with o-Anisic acid (2-methoxybenzoic acid).
Formation of Aminothio Group:
Esterification: The esterification process involves the reaction of the aminothio compound with 3-(diethylamino)propyl alcohol under acidic conditions to form the ester.
Phosphorylation: Finally, the ester is phosphorylated using phosphoric acid or a phosphorylating agent to yield the hydrogen phosphate ester.
Chemical Reactions Analysis
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminothio group, where nucleophiles like halides or alkoxides replace the amino group.
Scientific Research Applications
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and phosphorylation reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate can be compared with similar compounds:
p-Anisic acid (4-methoxybenzoic acid): This isomer has the methoxy group in the para position, leading to different reactivity and applications.
m-Anisic acid (3-methoxybenzoic acid): Another isomer with the methoxy group in the meta position, also resulting in distinct chemical behavior and uses.
Properties
CAS No. |
102583-87-9 |
|---|---|
Molecular Formula |
C15H27N2O6PS |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
S-[3-(diethylamino)propyl] 4-amino-2-methoxybenzenecarbothioate;phosphoric acid |
InChI |
InChI=1S/C15H24N2O2S.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
NLERLAPJLNVPFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCSC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















